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molecular formula C15H17N B1211388 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene CAS No. 9003-56-9

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

Cat. No. B1211388
M. Wt: 211.3 g/mol
InChI Key: XECAHXYUAAWDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196126B2

Procedure details

50 parts of butadiene rubber latex powder, 36 parts of styrene, 14 parts of acrylonitrile, and 150 parts of deionized water were blended. To the blend, 1.0 parts of potassium oleate, 0.4 parts of cumenhydroperoxide, 0.2 parts of mercaptan-containing chain transfer agent, 0.4 parts of glucose, 0.01 parts of ferrous sulfate hydrate, and 0.3 parts of sodium pyrophosphate were added. The blend was kept at 75° C. for 5 hours to obtain g-ABS latex. To the g-ABS latex, 0.4 parts of sulfuric acid was added, coagulated and dried to obtain acrylonitrile-butadiene-styrene graft copolymer resin (g-ABS) in a powder form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium oleate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ferrous sulfate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:13](#[N:16])[CH:14]=[CH2:15].C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[K+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[O-]P(OP([O-])([O-])=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].S(=O)(=O)(O)O>O>[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:13](#[N:16])[CH:14]=[CH2:15] |f:3.4,6.7.8.9.10,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Five
Name
potassium oleate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[K+]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
ferrous sulfate hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to obtain g-ABS latex
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C=CC=C.C(C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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